![molecular formula C16H13NO4 B5740668 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BBIQD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research. BBIQD is a derivative of isoquinoline, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and other bioactive molecules. BBIQD has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer development. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been demonstrated to inhibit the activity of STAT3, a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione can reduce inflammation and tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its synthetic accessibility, its demonstrated pharmacological properties, and its potential applications in various fields of research. However, there are also limitations to using 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its relatively low potency compared to other anti-inflammatory and anti-cancer agents, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more potent derivatives of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-amino-1,3-dioxoisoindoline with butyryl chloride in the presence of a base catalyst. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been demonstrated to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-5-13(18)21-17-15(19)11-8-3-6-10-7-4-9-12(14(10)11)16(17)20/h3-4,6-9H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPYNXQHQFQFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

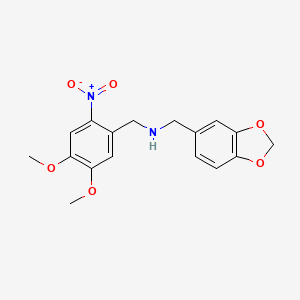
![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)
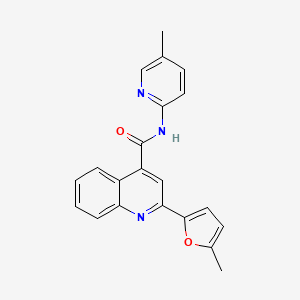
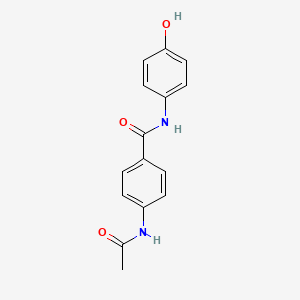
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
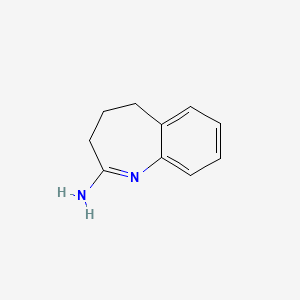
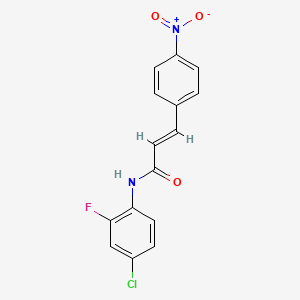
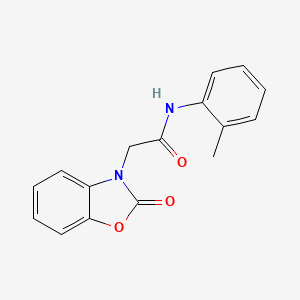
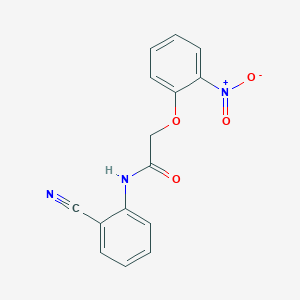
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)